N-(5-acetamido-2-methoxyphenyl)-2-isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Description

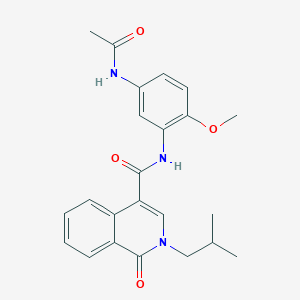

N-(5-acetamido-2-methoxyphenyl)-2-isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetamido group, a methoxyphenyl group, and an isoquinoline carboxamide moiety. Its molecular formula is C23H26N2O4.

Properties

Molecular Formula |

C23H25N3O4 |

|---|---|

Molecular Weight |

407.5 g/mol |

IUPAC Name |

N-(5-acetamido-2-methoxyphenyl)-2-(2-methylpropyl)-1-oxoisoquinoline-4-carboxamide |

InChI |

InChI=1S/C23H25N3O4/c1-14(2)12-26-13-19(17-7-5-6-8-18(17)23(26)29)22(28)25-20-11-16(24-15(3)27)9-10-21(20)30-4/h5-11,13-14H,12H2,1-4H3,(H,24,27)(H,25,28) |

InChI Key |

ZJKJBBVFGMNYFK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=C(C=CC(=C3)NC(=O)C)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetamido-2-methoxyphenyl)-2-isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Acetamido Group: The acetamido group can be introduced through acetylation of an amine group using acetic anhydride.

Methoxylation: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide and a base.

Final Coupling: The final step involves coupling the synthesized intermediates to form the desired compound, typically using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetamido-2-methoxyphenyl)-2-isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles like amines or thiols replace functional groups such as halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Corresponding substituted derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-acetamido-2-methoxyphenyl)-2-isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.

Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

- 2-chloro-N-(5-acetamido-2-methoxyphenyl)propanamide

- N-(5-acetamido-2-methoxyphenyl)-N-methylglycine ethyl ester

Uniqueness

N-(5-acetamido-2-methoxyphenyl)-2-isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for various chemical modifications, making it a versatile compound for further study and development.

Biological Activity

N-(5-acetamido-2-methoxyphenyl)-2-isobutyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a unique structure that includes an isoquinoline core with various substituents that may influence its biological activity. The molecular formula is CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. Understanding the structure is essential for elucidating its pharmacological properties.

1. Anticancer Activity

Research indicates that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, derivatives of isoquinoline have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

2. Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Preliminary studies suggest that it can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This activity could be mediated through the modulation of signaling pathways involved in inflammation.

3. Analgesic Properties

Similar compounds have demonstrated analgesic effects in preclinical studies. For example, derivatives of acetamido compounds have been shown to reduce pain responses in rodent models through mechanisms involving the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory responses and pain signaling.

- Receptor Modulation : It could interact with various neurotransmitter receptors, influencing pain perception and inflammatory processes.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Outcome | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Inhibition of cytokine production | |

| Analgesic | COX inhibition |

Case Study: Analgesic Activity

In a study investigating analgesic properties, derivatives similar to this compound were tested in acetic acid-induced writhing tests in mice. The results indicated a significant reduction in pain response compared to control groups, suggesting a strong analgesic effect .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.